molecular formula C9H4Cl2FNS B11796002 4,5-Dichloro-2-(4-fluorophenyl)thiazole

4,5-Dichloro-2-(4-fluorophenyl)thiazole

Cat. No.: B11796002
M. Wt: 248.10 g/mol
InChI Key: PLUSKJOWMDHBMG-UHFFFAOYSA-N
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Description

4,5-Dichloro-2-(4-fluorophenyl)thiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are five-membered rings containing both sulfur and nitrogen atoms. This particular compound is characterized by the presence of two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dichloro-2-(4-fluorophenyl)thiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-fluoroaniline with carbon disulfide and chlorine, followed by cyclization with phosphorus pentachloride. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

4,5-Dichloro-2-(4-fluorophenyl)thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Products with different substituents replacing the chlorine atoms.

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Reduced forms of the thiazole ring.

Scientific Research Applications

4,5-Dichloro-2-(4-fluorophenyl)thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dichloro-2-(4-fluorophenyl)thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effects. For example, its antibacterial activity may result from the inhibition of bacterial enzymes essential for cell wall synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4,5-Dichloro-2-phenylthiazole
  • 4,5-Dichloro-2-(4-chlorophenyl)thiazole
  • 4,5-Dichloro-2-(4-methylphenyl)thiazole

Uniqueness

4,5-Dichloro-2-(4-fluorophenyl)thiazole is unique due to the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets .

Properties

Molecular Formula

C9H4Cl2FNS

Molecular Weight

248.10 g/mol

IUPAC Name

4,5-dichloro-2-(4-fluorophenyl)-1,3-thiazole

InChI

InChI=1S/C9H4Cl2FNS/c10-7-8(11)14-9(13-7)5-1-3-6(12)4-2-5/h1-4H

InChI Key

PLUSKJOWMDHBMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC(=C(S2)Cl)Cl)F

Origin of Product

United States

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